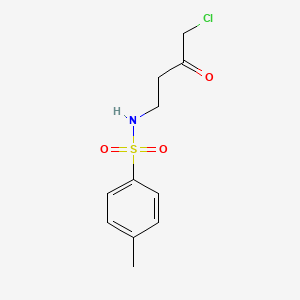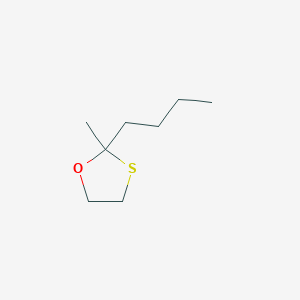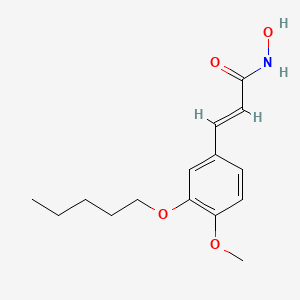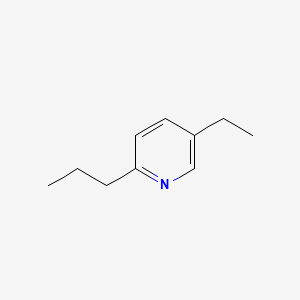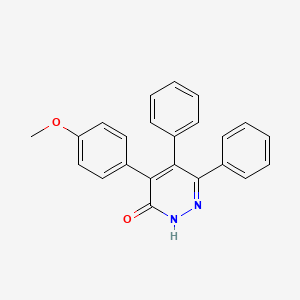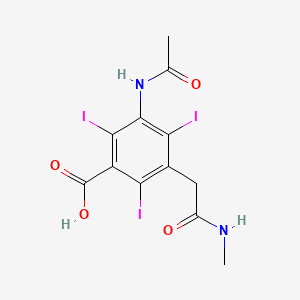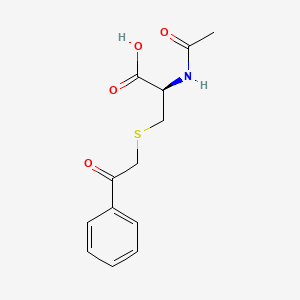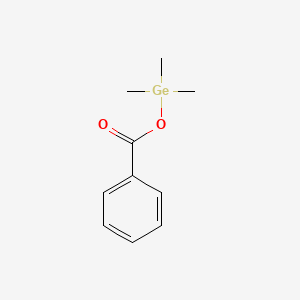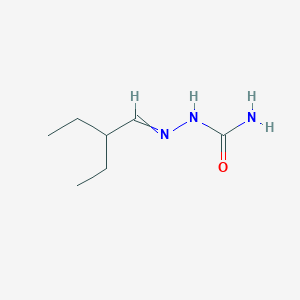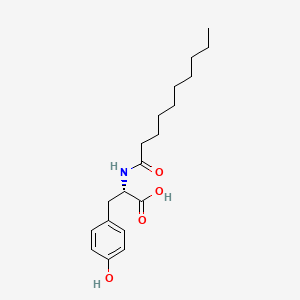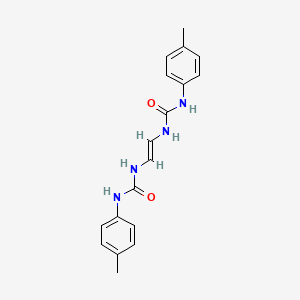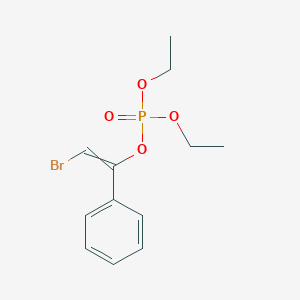![molecular formula C7H8N4O B14697136 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine CAS No. 25680-40-4](/img/structure/B14697136.png)
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The oxazolo[5,4-d]pyrimidine scaffold is often used as a pharmacophore in drug design, targeting various molecular pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and the use of high-efficiency catalytic systems, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
類似化合物との比較
Similar Compounds
- 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 2-Chloro[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Uniqueness
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with certain molecular targets, making it a valuable scaffold in drug design and development.
特性
CAS番号 |
25680-40-4 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4O/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H2,8,9,10) |
InChIキー |
WSCPSTMILVUWJZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N=CN=C2O1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


